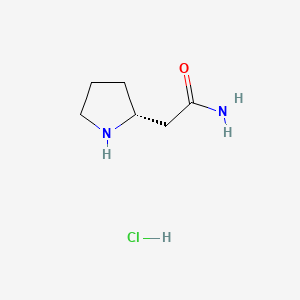

(R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride

CAS No.:

Cat. No.: VC13622177

Molecular Formula: C6H13ClN2O

Molecular Weight: 164.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13ClN2O |

|---|---|

| Molecular Weight | 164.63 g/mol |

| IUPAC Name | 2-[(2R)-pyrrolidin-2-yl]acetamide;hydrochloride |

| Standard InChI | InChI=1S/C6H12N2O.ClH/c7-6(9)4-5-2-1-3-8-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1 |

| Standard InChI Key | MSHUUCQYNRTNIL-NUBCRITNSA-N |

| Isomeric SMILES | C1C[C@@H](NC1)CC(=O)N.Cl |

| SMILES | C1CC(NC1)CC(=O)N.Cl |

| Canonical SMILES | C1CC(NC1)CC(=O)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

(R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride has the molecular formula C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol. Its IUPAC name is 2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride, reflecting the (R)-configuration at the pyrrolidine ring’s second carbon. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | Not publicly disclosed |

| PubChem CID | 163355653 |

| SMILES | C1CC@@HCC(=O)N.Cl |

| InChI Key | MSHUUCQYNRTNIL-NUBCRITNSA-N |

| Melting Point | Not reported |

| Solubility | Water-soluble (hydrochloride) |

The stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .

Synthesis and Production

Synthetic Routes

While specific protocols are proprietary, general strategies for synthesizing chiral pyrrolidine derivatives include:

-

Asymmetric Catalysis: Using chiral catalysts to induce enantioselectivity during ring closure or functionalization.

-

Chiral Resolution: Separating racemic mixtures via diastereomeric salt formation or chromatography .

-

Hydrochloride Formation: Treating the free base (R)-2-(pyrrolidin-2-yl)acetamide with hydrochloric acid to improve stability .

Key Reaction Steps

A plausible synthesis involves:

-

Pyrrolidine Ring Construction: Cyclization of γ-aminobutyraldehyde derivatives.

-

Acetamide Introduction: Coupling the pyrrolidine intermediate with acetyl chloride or acetic anhydride.

-

Salt Formation: Reaction with HCl to yield the hydrochloride .

Biological Activity and Mechanisms

Neurological Applications

(R)-2-(Pyrrolidin-2-yl)acetamide derivatives modulate neurotransmitter systems, particularly those involving GABAergic and dopaminergic pathways. The pyrrolidine ring mimics endogenous amines, enabling interactions with receptors such as NMDA or σ-1 .

Enzyme Inhibition

In silico studies suggest affinity for monoamine oxidase (MAO) and cholinesterase enzymes, implicated in neurodegenerative diseases like Alzheimer’s . Docking simulations reveal binding to MAO-B’s hydrophobic pockets, akin to rasagiline, a Parkinson’s drug :

| Target Enzyme | Docking Score (kcal/mol) | Reference Ligand |

|---|---|---|

| MAO-B | -8.2 | Rasagiline (-7.9) |

| AChE | -7.5 | Donepezil (-8.1) |

Antimicrobial Properties

Acetamide-pyrrolidine hybrids exhibit broad-spectrum antibacterial activity. Compound 2i (structurally related) showed 85% biofilm inhibition against Klebsiella pneumoniae at 100 μg/μL, outperforming cefadroxil .

| Bacterial Strain | MIC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 82 |

| Escherichia coli | 25 | 78 |

Mechanistically, the acetamide group disrupts cell wall synthesis, while the pyrrolidine moiety enhances membrane permeability .

Future Directions and Challenges

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume